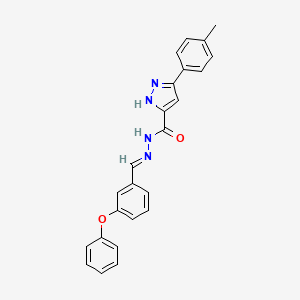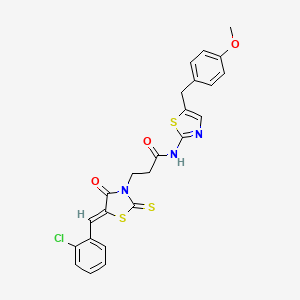![molecular formula C22H17F3N2O B11695776 N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11695776.png)
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole core with an ethyl group at the 9-position and a trifluoromethoxy-substituted aniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 4-(trifluoromethoxy)aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The trifluoromethoxy group on the aniline moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, carbazole derivatives are studied for their potential as therapeutic agents. This compound may exhibit interesting biological activities, such as anticancer or antimicrobial properties.
Medicine: While specific medical applications of this compound are not well-documented, carbazole derivatives, in general, are explored for their pharmacological potential. This compound could be investigated for similar therapeutic uses.
Industry: In the materials science industry, the compound can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline would depend on its specific application. In general, carbazole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The trifluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The imine linkage can also participate in reversible binding interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]amine
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]aceto hydrazide
Uniqueness: The presence of the trifluoromethoxy group in N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline distinguishes it from other similar compounds. This group can significantly influence the compound’s electronic properties, reactivity, and potential applications. The trifluoromethoxy group is known for its electron-withdrawing nature, which can enhance the compound’s stability and modify its interaction with biological targets.
Eigenschaften
Molekularformel |
C22H17F3N2O |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
1-(9-ethylcarbazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine |
InChI |
InChI=1S/C22H17F3N2O/c1-2-27-20-6-4-3-5-18(20)19-13-15(7-12-21(19)27)14-26-16-8-10-17(11-9-16)28-22(23,24)25/h3-14H,2H2,1H3 |
InChI-Schlüssel |
YFOFRESAOAIJBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B11695700.png)
![4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile](/img/structure/B11695701.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11695704.png)


![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11695723.png)

![ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11695731.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695743.png)
![3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11695747.png)
![2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11695748.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11695753.png)
